molecular formula C21H18FNO B180929 N,N-dibenzyl-4-fluorobenzamide CAS No. 88229-29-2

N,N-dibenzyl-4-fluorobenzamide

Cat. No. B180929
CAS RN: 88229-29-2
M. Wt: 319.4 g/mol
InChI Key: GFWSZXULGGXLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-4-fluorobenzamide (DBFB) is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. DBFB belongs to the class of benzamides, which are known to have various biological activities.

Mechanism Of Action

The mechanism of action of N,N-dibenzyl-4-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuronal damage. N,N-dibenzyl-4-fluorobenzamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell growth. It has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and apoptosis. In addition, N,N-dibenzyl-4-fluorobenzamide has been found to inhibit the activity of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in the regulation of cell survival and proliferation.

Biochemical And Physiological Effects

N,N-dibenzyl-4-fluorobenzamide has been found to have various biochemical and physiological effects in scientific research studies. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammatory diseases. N,N-dibenzyl-4-fluorobenzamide has also been found to induce apoptosis in cancer cells and reduce the growth of tumors in animal models of cancer. In addition, N,N-dibenzyl-4-fluorobenzamide has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N,N-dibenzyl-4-fluorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal studies. N,N-dibenzyl-4-fluorobenzamide is also stable under normal lab conditions and can be stored for long periods of time. However, there are some limitations to using N,N-dibenzyl-4-fluorobenzamide in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N,N-dibenzyl-4-fluorobenzamide.

Future Directions

There are several future directions for research on N,N-dibenzyl-4-fluorobenzamide. One area of research could focus on the development of water-soluble derivatives of N,N-dibenzyl-4-fluorobenzamide, which could make it easier to administer in lab experiments. Another area of research could focus on the optimization of the synthesis method for N,N-dibenzyl-4-fluorobenzamide, which could lead to more efficient and cost-effective production. Additionally, more studies are needed to fully understand the mechanism of action of N,N-dibenzyl-4-fluorobenzamide and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N,N-dibenzyl-4-fluorobenzamide involves the reaction between 4-fluorobenzoic acid and benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction, the product is purified using column chromatography or recrystallization.

Scientific Research Applications

N,N-dibenzyl-4-fluorobenzamide has been studied for its potential as a therapeutic agent in various scientific research areas. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. N,N-dibenzyl-4-fluorobenzamide has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its ability to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N,N-dibenzyl-4-fluorobenzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

88229-29-2

Product Name

N,N-dibenzyl-4-fluorobenzamide

Molecular Formula

C21H18FNO

Molecular Weight

319.4 g/mol

IUPAC Name

N,N-dibenzyl-4-fluorobenzamide

InChI

InChI=1S/C21H18FNO/c22-20-13-11-19(12-14-20)21(24)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

GFWSZXULGGXLHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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